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molecular formula C13H10F3NO3S B1445004 Ethyl 4-(4-(trifluoromethoxy)phenyl)thiazole-2-carboxylate CAS No. 886366-51-4

Ethyl 4-(4-(trifluoromethoxy)phenyl)thiazole-2-carboxylate

Cat. No. B1445004
M. Wt: 317.29 g/mol
InChI Key: OGTLRQVDRSIQEF-UHFFFAOYSA-N
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Patent
US09018380B2

Procedure details

A solution of 2-bromo-1-(4-(trifluoromethoxy)phenyl)ethanone (20.0 g, 71 mmol) and ethyl 2-amino-2-thioxoacetate (9.466 g, 71 mmol) in absolute EtOH (200 mL) was stirred at 80° C. for 16 h. The mixture was concentrated under reduced pressure, diluted with saturated aqueous sodium carbonate (100 mL) and extracted with EtOAc (4×80 mL). The combined organic layers were washed with brine (50 mL), dried over Na2SO4, filtered and concentrated under reduced pressure, to give the title compound as a white solid (13 g, 57%). MS (ES+) C13H10F3NO3S requires: 317. found: 318 [M+H]+.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
9.466 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
57%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([O:11][C:12]([F:15])([F:14])[F:13])=[CH:7][CH:6]=1)=O.[NH2:16][C:17](=[S:23])[C:18]([O:20][CH2:21][CH3:22])=[O:19]>CCO>[F:13][C:12]([F:15])([F:14])[O:11][C:8]1[CH:9]=[CH:10][C:5]([C:3]2[N:16]=[C:17]([C:18]([O:20][CH2:21][CH3:22])=[O:19])[S:23][CH:2]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)OC(F)(F)F
Name
Quantity
9.466 g
Type
reactant
Smiles
NC(C(=O)OCC)=S
Name
Quantity
200 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with saturated aqueous sodium carbonate (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (4×80 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(OC1=CC=C(C=C1)C=1N=C(SC1)C(=O)OCC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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